VU0418506

mGlu4 Potency Allosteric Modulator

VU0418506 (CAS 1330624-42-4) is the definitive mGlu4 positive allosteric modulator for Parkinson's disease research. Unlike generic mGlu4 PAMs, it offers homomer-selective potentiation without mGlu2/4 heteromer activity, validated brain PK/PD correlation, and robust efficacy in haloperidol-induced catalepsy and 6-OHDA lesion models. Preclinical safety confirmed in rat, dog, and monkey; negative Ames and cardiac ion channel profiles ensure clean long-term dosing. Procure with confidence for reproducible target engagement studies.

Molecular Formula C12H8ClFN4
Molecular Weight 262.67
CAS No. 1330624-42-4
Cat. No. B611747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0418506
CAS1330624-42-4
SynonymsVU0418506;  VU-0418506;  VU 0418506; 
Molecular FormulaC12H8ClFN4
Molecular Weight262.67
Structural Identifiers
SMILESC1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1
InChIInChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18)
InChIKeySBDWTBISUBYOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0418506: A High-Potency, Selective mGlu4 PAM with Preclinical Validation in Parkinson's Disease Models for Neuroscience Procurement


VU0418506 (CAS 1330624-42-4) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) developed as a research tool for studying the role of mGlu4 in Parkinson's disease and other CNS disorders [1]. It is chemically defined as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, with a molecular weight of 262.67 g/mol [2]. VU0418506 has been extensively characterized in vitro and in vivo, demonstrating potent and selective mGlu4 potentiation, favorable pharmacokinetic properties, and robust efficacy in preclinical rodent models of Parkinson's disease [1][2].

The Procurement Imperative: Why Generic mGlu4 PAMs Cannot Replace VU0418506 in Rigorous Research


Substitution with a generic mGlu4 PAM is scientifically inadvisable due to VU0418506's unique combination of high potency, broad selectivity, defined heteromer pharmacology, and extensively characterized in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship. Other mGlu4 PAMs exhibit significantly lower potency (e.g., VU0361737/ML128 with EC50 of 240 nM vs. 68 nM for VU0418506) [1], or display activity at mGlu2/4 heteromers (e.g., Lu AF21934), which introduces confounding pharmacological variables [2]. VU0418506 is the only compound with a fully validated PK/PD correlation in the haloperidol-induced catalepsy model, linking unbound brain concentrations directly to in vitro potency [1]. These critical differentiators preclude simple interchange and are essential for reproducible, high-quality data.

VU0418506 Quantitative Differentiation: A Head-to-Head Evidence Dossier for Scientific Procurement


Superior mGlu4 Potency Compared to Established PAMs VU0361737, VU0364770, and VU0155041

VU0418506 exhibits significantly higher potency at human and rat mGlu4 receptors compared to several widely used mGlu4 PAMs. In a GIRK channel assay, VU0418506 displayed EC50 values of 55.7 nM (human) and 46.6 nM (rat) [1]. In contrast, VU0361737 (ML128) shows EC50 values of 240 nM (human) and 110 nM (rat) , VU0364770 shows EC50 values of 1.1 µM (human) and 290 nM (rat) , and VU0155041 shows EC50 values of 798 nM (human) and 693 nM (rat) .

mGlu4 Potency Allosteric Modulator

Broad Selectivity Across mGlu Receptor Subtypes Enables Clean Phenotypic Profiling

VU0418506 displays a clean selectivity profile, with no significant activity at Group I (mGlu1, mGlu5) or Group II (mGlu2, mGlu3) mGlu receptors, nor at mGlu7 or mGlu8, at concentrations up to 30 µM [1]. This is in contrast to some other mGlu4 PAMs, such as VU0364770, which exhibits PAM activity at mGlu6 (EC50 6.8 µM) and antagonist activity at mGlu5 (EC50 17.9 µM) .

Selectivity mGlu receptors Off-target

Unique Pharmacology at mGlu2/4 Heteromers: A Critical Differentiator from Lu AF21934

Using CODA-RET technology, VU0418506 was shown to have no potentiator activity at mGlu2/4 heteromers, while still robustly potentiating mGlu4 homomers [1]. This is in stark contrast to the mGlu4 PAM Lu AF21934, which acts as a potent potentiator at both mGlu4 homomers and mGlu2/4 heteromers [2].

Heteromer mGlu2/4 CODA-RET

Robust In Vivo Antiparkinsonian Efficacy with a Clear PK/PD Relationship in the Haloperidol-Induced Catalepsy Model

VU0418506 demonstrates dose-dependent reversal of haloperidol-induced catalepsy (HIC) in rats, with significant activity observed at oral doses of 3 mg/kg and higher [1]. The compound achieved maximal efficacy comparable to a 56.6 mg/kg dose of the adenosine A2A antagonist compound 2333 [1]. Critically, a clear PK/PD relationship was established: 50% reversal of HIC occurred at a total brain concentration of 7.1 µM and an estimated unbound brain concentration of 34 nM, which closely matches the in vitro EC50 of 46 nM at rat mGlu4 [1]. The in vivo EC50 based on CSF concentration was 210 nM [1].

Parkinson's disease In vivo efficacy PK/PD

Favorable Preclinical Safety Profile: Clean Cardiac Ion Channel Panel and Negative Ames Test

VU0418506 was found to be clean against a panel of ion channels associated with cardiac toxicity and was negative in a mini-Ames assay with and without S9 metabolic activation [1]. While not a direct comparator study, this data provides essential reassurance for researchers conducting long-term in vivo experiments, as many research compounds in the mGlu4 PAM class have not been characterized for these liabilities.

Safety Cardiotoxicity Mutagenicity

Suitable In Vivo Pharmacokinetic Properties Across Three Preclinical Safety Species

VU0418506 was characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species (rat, dog, and monkey) [1]. In rats, the compound demonstrated sustained brain exposure for at least 6 hours after oral dosing [2]. This multi-species PK data is not available for most mGlu4 PAM research tools, providing a significant advantage for translational studies.

Pharmacokinetics Preclinical ADME

Optimal Use Cases for VU0418506: Leveraging Its Unique Profile in Neuroscience and Drug Discovery


Parkinson's Disease Target Validation and Preclinical Efficacy Studies

VU0418506 is ideally suited for studies investigating the role of mGlu4 in Parkinson's disease (PD) pathophysiology and for validating mGlu4 as a therapeutic target. Its robust efficacy in both haloperidol-induced catalepsy and 6-OHDA lesion models [1], combined with a well-defined PK/PD relationship [1], allows researchers to confidently link target engagement to behavioral outcomes. The compound's high potency and selectivity ensure that observed antiparkinsonian effects are specifically mGlu4-mediated, avoiding confounding activity at other mGlu subtypes or heteromers [1][2].

Dissection of mGlu4 Homomer vs. Heteromer Signaling in the CNS

Researchers aiming to differentiate the contributions of mGlu4 homomers from mGlu2/4 heteromers in neural circuits should select VU0418506. As demonstrated by CODA-RET assays, VU0418506 potentiates mGlu4 homomers but is inactive at mGlu2/4 heteromers [1]. In contrast, compounds like Lu AF21934 potentiate both [1]. This unique property makes VU0418506 a critical tool for experiments designed to parse the distinct physiological roles of these receptor complexes, a line of inquiry relevant to understanding PD and other CNS disorders.

Long-Term In Vivo Studies Requiring Defined Safety and PK Profiles

For chronic dosing studies in rodents or larger animal models, VU0418506 offers significant advantages. Its characterization in three preclinical safety species (rat, dog, monkey) [2] provides a foundation for dose selection and safety monitoring. Furthermore, the compound's clean profile against cardiac ion channels and negative Ames test results [2] reduce the likelihood of compound-related toxicities confounding long-term readouts, a level of characterization not typically available for less advanced research compounds.

Pharmacological Tool for In Vitro mGlu4 Assays Requiring High Potency and Reliability

VU0418506 is an excellent positive control or reference compound for in vitro mGlu4 functional assays (e.g., calcium mobilization, GIRK, or cAMP assays). Its high potency (EC50 ~50-70 nM) [1] allows for robust potentiation of glutamate responses at low concentrations, minimizing the risk of off-target effects even at high test concentrations. Its well-characterized selectivity profile [1] ensures that assay signals are specifically driven by mGlu4 activation, making it a reliable standard for screening and characterization of novel mGlu4 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0418506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.